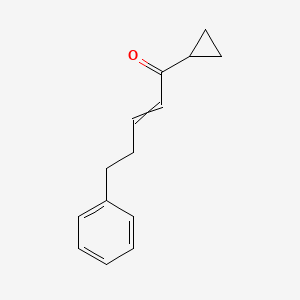
1-Cyclopropyl-5-phenylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-phenylpent-2-en-1-one is an organic compound with the molecular formula C14H16O It is characterized by a cyclopropyl group attached to a pent-2-en-1-one chain, which also bears a phenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-5-phenylpent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones. This reaction typically requires the use of trifluoromethanesulfonic acid as a catalyst and proceeds at room temperature, yielding the desired product in moderate to good yields . Another approach involves the use of cyclopropyl ketones and phenyl-substituted alkenes under specific reaction conditions .
Chemical Reactions Analysis
1-Cyclopropyl-5-phenylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Cyclopropyl-5-phenylpent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-phenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to participate in hyperconjugation, stabilizing carbocations and influencing reaction pathways. This stabilization effect can enhance the compound’s reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Cyclopropyl-5-phenylpent-2-en-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-5-phenylpent-2-yn-1-one: This compound features a triple bond instead of a double bond, leading to different reactivity and applications.
1-Cyclopropyl-5-phenylpentane: Lacks the enone functionality, resulting in reduced reactivity in certain chemical reactions.
1-Cyclopropyl-5-phenylpent-2-en-1-ol: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions
The uniqueness of this compound lies in its combination of a cyclopropyl group with a phenyl-substituted enone, providing a versatile scaffold for various chemical transformations and applications.
Properties
CAS No. |
917575-20-3 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-cyclopropyl-5-phenylpent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c15-14(13-10-11-13)9-5-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,13H,4,8,10-11H2 |
InChI Key |
JMGFKDHBXVIZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
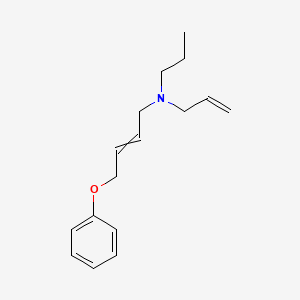
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
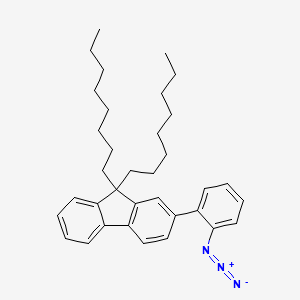
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
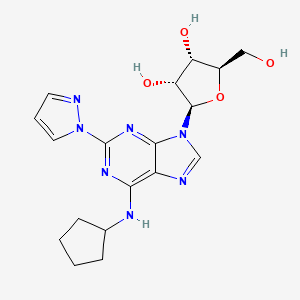
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

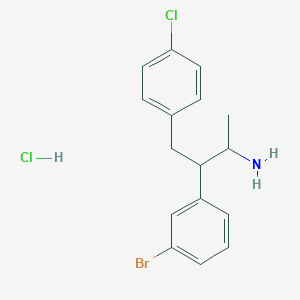
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)

